Cas no 1060812-82-9 (5-iodoimidazo[1,5-a]pyridine)
5-iodoimidazo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-iodoimidazo[1,5-a]pyridine
- SCHEMBL20295391
- AB68521
- DB-139910
- 1060812-82-9
-
- Inchi: 1S/C7H5IN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H
- InChI Key: CJFZZWQBDXNDND-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2=CN=CN21
Computed Properties
- Exact Mass: 243.94975g/mol
- Monoisotopic Mass: 243.94975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.3Ų
5-iodoimidazo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM289747-1g |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 1g |
$624 | 2021-08-18 | |
| Chemenu | CM289747-5g |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 5g |
$1870 | 2021-08-18 | |
| Alichem | A029187452-1g |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 1g |
$876.36 | 2023-09-04 | |
| Alichem | A029187452-5g |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 5g |
$2508.48 | 2023-09-04 | |
| Chemenu | CM289747-100mg |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 100mg |
$573 | 2023-01-08 | |
| Chemenu | CM289747-250mg |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 250mg |
$860 | 2023-01-08 | |
| Chemenu | CM289747-500mg |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 500mg |
$1147 | 2023-01-08 | |
| Chemenu | CM289747-1g |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 1g |
$1433 | 2023-01-08 | |
| Chemenu | CM289747-5g |
5-Iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 97% | 5g |
$1870 | 2022-03-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1676-100MG |
5-iodoimidazo[1,5-a]pyridine |
1060812-82-9 | 95% | 100MG |
¥ 1,240.00 | 2023-04-06 |
5-iodoimidazo[1,5-a]pyridine Suppliers
5-iodoimidazo[1,5-a]pyridine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 5-iodoimidazo[1,5-a]pyridine
Recent Advances in the Application of 5-iodoimidazo[1,5-a]pyridine (CAS: 1060812-82-9) in Chemical Biology and Pharmaceutical Research
The compound 5-iodoimidazo[1,5-a]pyridine (CAS: 1060812-82-9) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic structure, characterized by its fused imidazole and pyridine rings with an iodine substituent at the 5-position, exhibits unique electronic properties that make it particularly valuable for drug discovery and biological probe development. Recent studies have highlighted its versatility as a building block for the synthesis of novel bioactive molecules targeting various disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-iodoimidazo[1,5-a]pyridine as a key intermediate in the synthesis of potent kinase inhibitors. The researchers utilized the iodine moiety for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure. This approach led to the discovery of several compounds showing nanomolar activity against clinically relevant kinase targets, with improved selectivity profiles compared to existing inhibitors.
In the field of radiopharmaceuticals, 5-iodoimidazo[1,5-a]pyridine has shown significant potential as a precursor for radioiodination. A recent publication in Nuclear Medicine and Biology reported the successful incorporation of radioactive iodine isotopes into this scaffold, yielding PET tracers with excellent brain penetration and target specificity for neurological disorders. The compound's stability under physiological conditions and favorable pharmacokinetic properties make it particularly suitable for imaging applications.
Structural biology studies have revealed interesting interactions between 5-iodoimidazo[1,5-a]pyridine derivatives and biological targets. X-ray crystallographic data published in ACS Chemical Biology showed that the planar structure of this scaffold allows for optimal π-stacking interactions with aromatic amino acid residues in protein binding pockets, while the iodine atom participates in halogen bonding with protein carbonyl groups. These findings provide valuable insights for structure-based drug design approaches.
Recent synthetic methodology developments have expanded the accessibility of 5-iodoimidazo[1,5-a]pyridine derivatives. A 2024 report in Organic Letters described a novel one-pot synthesis route that significantly improves yield and reduces purification steps compared to traditional methods. This advancement is expected to facilitate broader exploration of this chemical space in drug discovery programs.
The unique photophysical properties of 5-iodoimidazo[1,5-a]pyridine derivatives have also attracted attention in chemical biology applications. Studies published in Chemical Communications have demonstrated their utility as fluorescent probes for monitoring enzymatic activity and protein-protein interactions, with the iodine atom playing a crucial role in modulating fluorescence quantum yields through heavy atom effects.
In conclusion, 5-iodoimidazo[1,5-a]pyridine (CAS: 1060812-82-9) represents a versatile and valuable scaffold in contemporary chemical biology and pharmaceutical research. Its applications span from medicinal chemistry to imaging and probe development, with recent advances highlighting its potential for addressing current challenges in drug discovery. Future research directions may include further exploration of its therapeutic potential in targeted therapies and the development of novel synthetic methodologies to access structurally diverse derivatives.
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